molecular formula C11H11Cl B1365319 7-Chloro-2-ethyl-1H-indene CAS No. 468756-78-7

7-Chloro-2-ethyl-1H-indene

Cat. No. B1365319
M. Wt: 178.66 g/mol
InChI Key: QBWFKUHFFIDVTA-UHFFFAOYSA-N
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Description

“7-Chloro-2-ethyl-1H-indene” is a heterocyclic organic compound with the molecular formula C11H11Cl . It has a molecular weight of 178.66 . This compound is primarily used for research and development purposes .


Synthesis Analysis

The synthesis of indene derivatives like “7-Chloro-2-ethyl-1H-indene” often involves reactions with alkynes in the presence of a Rh (I) catalyst . The regioselectivity of these reactions depends on the steric nature of the substituent on the alkynes . Other methods include the use of readily available substituted phenols as starting materials in a reaction sequence composed of Pd-catalyzed Suzuki coupling and Ru-catalyzed ring-closing metathesis .


Molecular Structure Analysis

The molecular structure of “7-Chloro-2-ethyl-1H-indene” consists of 11 carbon atoms, 11 hydrogen atoms, and 1 chlorine atom . The average mass of the molecule is 178.658 Da .

Scientific Research Applications

Applications in Agriculture

Compounds similar to "7-Chloro-2-ethyl-1H-indene" could potentially be investigated for their effects on plant growth and ethylene inhibition, similar to the studies on 1-methylcyclopropene (1-MCP). 1-MCP is known for its role in delaying ripening and senescence in fruits and vegetables, suggesting a potential area of application in agriculture to enhance the shelf life of produce (Blankenship & Dole, 2003).

Medical Sterilization

Ethylene oxide sterilization is a critical process in the medical field for ensuring the sterility of medical devices and supplies. Given the structural similarity, research into compounds like "7-Chloro-2-ethyl-1H-indene" might explore their potential as sterilizing agents or in developing new sterilization technologies (Mendes et al., 2007).

Materials Science

In the context of materials science, the investigation into poly(ethylene terephthalate) (PET) recycling highlights the importance of chemical processes in the sustainability of materials. Similar research could be directed towards understanding how "7-Chloro-2-ethyl-1H-indene" might contribute to polymer science, either in the synthesis of new materials or in recycling processes (Karayannidis & Achilias, 2007).

Safety And Hazards

In terms of safety and hazards, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye when handling "7-Chloro-2-ethyl-1H-indene" . Protective equipment, including chemical impermeable gloves, should be worn, and adequate ventilation should be ensured . In case of accidental release, it is recommended to collect and arrange disposal, keeping the chemical in suitable and closed containers .

properties

IUPAC Name

7-chloro-2-ethyl-1H-indene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11Cl/c1-2-8-6-9-4-3-5-11(12)10(9)7-8/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBWFKUHFFIDVTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C1)C(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10478594
Record name 7-CHLORO-2-ETHYL-1H-INDENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10478594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloro-2-ethyl-1H-indene

CAS RN

468756-78-7
Record name 7-CHLORO-2-ETHYL-1H-INDENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10478594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A 12 L round-bottom flask was equipped with a mechanical stirrer, thermometer and reflux condenser. 385 g sodium butanoate (3.5 mol) and 2 L THF were added to form a slurry. 2.625 L lithium diisopropylamide, 2M in heptane/THF/ethylbenzene (5.25 mol, 50% excess) were added at ambient temperature, and then stirred for 24 hours. Then 705 g 2-chlorobenzyl chloride (4.375 mol, 25% excess) was added, and the reaction stirred for another 24 hours. Once completed, the reaction was quenched by adding 1500 mL H2O, and the solution allowed to separate. The aqueous layer, pH=13, was separated and neutralized by addition of 12N HCl to obtain pH=7.0, at which point a phase separation occurs. 2-(2-chlorobenzyl) butanoic acid was concentrated in the organic layer. Synthesis of 2-ethyl-7-chloroindene was completed by the same sequence of reactions and method as described in Example 1, beginning with the addition of SOCl2. See FIGS. 1 and 3. The product, 2-ethyl-7-chloroindene, was obtained by distillation at 110°-114° C. under 1-3 mm Hg. Yield was 205 g (33% overall) of a clear, colorless oil.
Quantity
385 g
Type
reactant
Reaction Step One
Name
Quantity
2 L
Type
solvent
Reaction Step One
Quantity
2.625 L
Type
reactant
Reaction Step Two
Name
heptane THF ethylbenzene
Quantity
5.25 mol
Type
reactant
Reaction Step Two
Quantity
705 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

A 12L round-bottom flask was equipped with a mechanical stirrer, thermometer and reflux condenser. 385 g sodium butanoate (3.5 mol) and 2L THF were added to form a slurry. 2.625L lithium diisopropylamide, 2M in heptane/THF/ethyl-benzene (5.25 mol, 50% excess) were added at ambient temperature, and then stirred for 24 hours. Then 705 g 2-chlorobenzyl chloride (4.375 mol, 25% excess) was added, and the reaction stirred for another 24 hours. Once completed, the reaction was quenched by adding 1500 mL H2O, and the solution allowed to separate. The aqueous layer, pH=13, was separated and neutralized by addition of 12N HCl to obtain pH=7.0, at which point a phase separation occurs. 2-(2-chlorobenzyl) butanoic acid was concentrated in the organic layer. Synthesis of 2-ethyl-7-chloroindene was completed by the same sequence of reactions and method as described in Example 1, beginning with the addition of SOCl2. See FIGS. 1 and 3. The product, 2-ethyl-7-chloroindene, was obtained by distillation at 110-114° C. under 1-3 mm Hg. Yield was 205 g (33% overall) of a clear, colorless oil.
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385 g
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